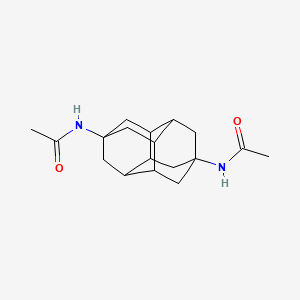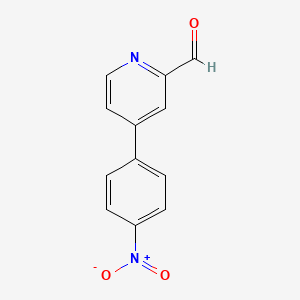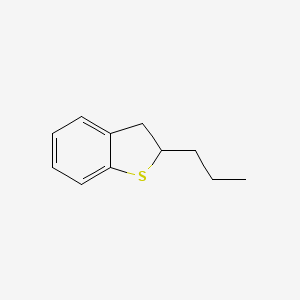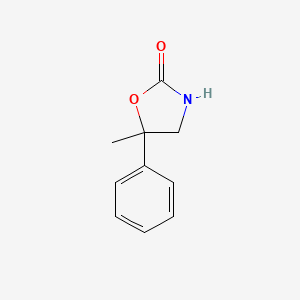
5-Methyl-5-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C10H11NO2. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is particularly notable for its role as a chiral auxiliary in asymmetric synthesis and its potential antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of phenylglycinol with methyl isocyanate under controlled conditions to form the desired oxazolidinone ring . Another method includes the use of an asymmetric aldol reaction followed by a Curtius rearrangement to achieve the oxazolidinone scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in a chemical paste medium has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: N-arylation reactions with aryl bromides or iodides can produce N-aryl oxazolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for N-arylation, trifluoromethylalkenes for photoredox reactions, and phosphazene bases for hydroamidation .
Major Products Formed
The major products formed from these reactions are typically substituted oxazolidinones, which can be further utilized in various synthetic applications .
Scientific Research Applications
5-Methyl-5-phenyl-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial properties, the compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of peptide bonds, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Eperezolid: A related compound with similar antibacterial properties.
Uniqueness
5-Methyl-5-phenyl-1,3-oxazolidin-2-one is unique due to its specific structural configuration, which imparts distinct chiral properties and makes it a valuable chiral auxiliary in asymmetric synthesis. Its potential antibacterial activity also sets it apart from other oxazolidinones .
Properties
CAS No. |
52553-03-4 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-methyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-10(7-11-9(12)13-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |
InChI Key |
BEKBWPRBKFIVDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



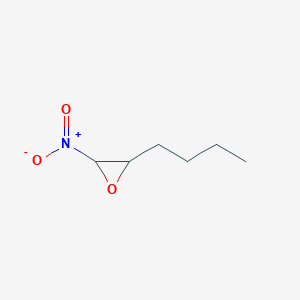


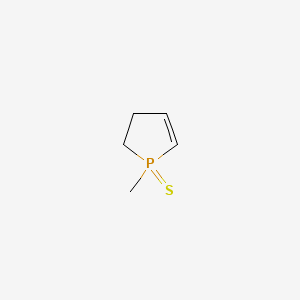


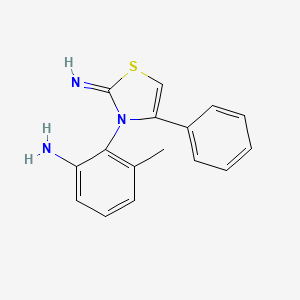
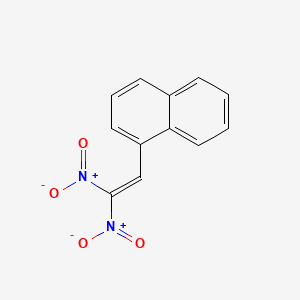
![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
